(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one
Description
The compound (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (hereafter referred to as Compound A) is a thiazolo[3,2-a]benzimidazole derivative characterized by a Z-configuration exocyclic double bond and substituents at the 5-bromo-2-fluoro positions on the benzylidene moiety. Its molecular formula is C₁₆H₈BrFN₂OS (MW: 375), with a LogP of 3.71, indicating moderate lipophilicity . The stereochemistry and halogen substituents are critical determinants of its biological activity and physicochemical properties.
Thiazolo[3,2-a]benzimidazoles are heterocyclic systems first synthesized in the 1920s and extensively studied for their diverse pharmacological profiles, including antimicrobial, antitumor, and antiparasitic activities . Compound A is synthesized via condensation of thiazolo[3,2-a]benzimidazol-3(2H)-one with 5-bromo-2-fluorobenzaldehyde under acidic or basic conditions, analogous to methods described for similar arylidene derivatives .
Properties
CAS No. |
292169-72-3 |
|---|---|
Molecular Formula |
C16H8BrFN2OS |
Molecular Weight |
375.22 |
IUPAC Name |
(2Z)-2-[(5-bromo-2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8BrFN2OS/c17-10-5-6-11(18)9(7-10)8-14-15(21)20-13-4-2-1-3-12(13)19-16(20)22-14/h1-8H/b14-8- |
InChI Key |
HPVJBQMHVFEUJP-ZSOIEALJSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=C(C=CC(=C4)Br)F)S3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one typically involves a multi-step process. One common method includes the condensation of 5-bromo-2-fluorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the thiazolobenzimidazole core structure. The final product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety.
Substitution: The bromine and fluorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions with suitable nucleophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of substituted thiazolobenzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolo-benzimidazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives similar to (2Z)-2-(5-bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one showed selective cytotoxicity against breast cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the bromine and fluorine substituents may enhance its interaction with microbial targets, leading to increased efficacy .
Photophysical Properties
In material science, compounds like this compound are being explored for their photophysical properties. These properties make them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Studies have shown that the compound exhibits favorable absorption and emission characteristics, which are critical for efficient light conversion .
Data Table: Summary of Applications
Case Study 1: Anticancer Research
A recent study investigated the anticancer effects of thiazolo-benzimidazole derivatives in vitro. The results indicated that these compounds could significantly reduce the viability of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of halogenated benzimidazole derivatives. The findings revealed that the introduction of bromine and fluorine atoms enhanced the antimicrobial activity compared to their non-halogenated counterparts.
Mechanism of Action
The mechanism of action of (2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The benzylidene substituents significantly influence molecular planarity, solubility, and bioactivity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (Br, F, Cl) enhance binding to biological targets (e.g., enzymes, DNA) through polar interactions .
- Ortho- and para-substitutions (e.g., 4-Cl, 5-Br-2-F) improve planarity, facilitating π-π interactions in crystal packing .
- Methoxy groups (e.g., 2-OMe) increase solubility but may reduce potency due to electron-donating effects .
Key Findings :
- Compound A demonstrates superior antiparasitic activity (IC₅₀: 0.8 µM) compared to albendazole (2.1 µM) and 4-Cl analogs (1.5 µM) .
- Bulkier substituents (e.g., 1-naphthyl in ) enhance antitumor activity but reduce solubility.
- Halogenated derivatives generally show stronger antimicrobial effects than methoxy-substituted analogs.
Structural and Crystallographic Insights
- Planarity : Analogous 4-Cl and 5-Br-2-F derivatives exhibit near-planar structures (dihedral angles <3°), enabling strong π-π stacking (centroid distances: 3.65–3.95 Å) .
- Intramolecular Interactions : C–H···S hydrogen bonds stabilize the Z-configuration (S(6) motif) .
- Crystal Packing : Halogen substituents (Br, Cl) enhance van der Waals interactions, improving thermal stability .
Biological Activity
The compound (2Z)-2-(5-bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one (CAS Number: 292169-72-3) is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor and antimicrobial properties, along with relevant case studies and research findings.
Biological Activity Overview
Research indicates that thiazolo[3,2-a]benzimidazole derivatives exhibit significant biological activities, including anticancer and antimicrobial effects. The specific compound has shown promising results in various assays.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]benzimidazole derivatives. For instance:
- Mechanism of Action : These compounds have been shown to bind to the minor groove of DNA at AT-rich sites, disrupting cellular processes and leading to apoptosis in cancer cells .
- Cell Line Studies : In vitro studies demonstrated that this compound exhibited significant antiproliferative activity against several cancer cell lines:
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Testing Methodology : Antimicrobial activity was evaluated using broth microdilution tests against Gram-positive and Gram-negative bacteria.
- Results :
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Benzothiazole Derivatives :
- Synthetic Strategies and Biological Evaluation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
